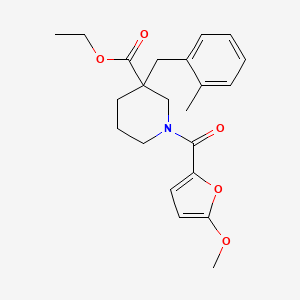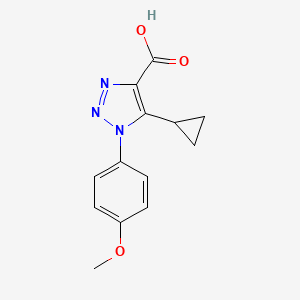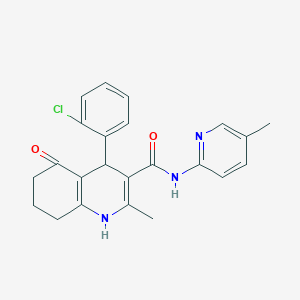
ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 involves the inhibition of quorum sensing signaling molecules, such as N-acyl homoserine lactones (AHLs), which are essential for bacterial communication and virulence factor production. This compound C-30 binds to AHLs and prevents them from binding to their receptors, thereby inhibiting the downstream signaling pathways that lead to virulence factor production.
Biochemical and Physiological Effects
This compound C-30 has been shown to have various biochemical and physiological effects, including the inhibition of biofilm formation, the reduction of bacterial motility, and the modulation of host immune responses. These effects are likely mediated through the inhibition of quorum sensing signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 in lab experiments is its specificity for quorum sensing signaling pathways, which allows for the targeted inhibition of bacterial virulence factors without affecting bacterial growth or viability. However, this compound C-30 may have limited efficacy against certain bacterial species or in certain experimental conditions, and further research is needed to optimize its use in different settings.
Orientations Futures
There are many potential future directions for research on ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30, including the development of new analogs with improved efficacy or specificity, the investigation of its potential applications in different bacterial species or in vivo models, and the exploration of its interactions with host immune cells and other host factors. Additionally, this compound C-30 may have potential applications in other fields, such as agriculture or environmental science, where quorum sensing plays an important role in microbial ecology.
Méthodes De Synthèse
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 can be synthesized through a multistep process that involves the reaction of 5-methoxy-2-furoic acid with 2-methylbenzylamine, followed by the addition of ethyl chloroformate and piperidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 1-(5-methoxy-2-furoyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate C-30 has been found to have various potential applications in scientific research. One of its most promising uses is as a quorum sensing inhibitor, which is a type of molecule that disrupts bacterial communication and can be used to prevent or treat bacterial infections. This compound C-30 has been shown to inhibit the production of virulence factors in various bacterial species, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections.
Propriétés
IUPAC Name |
ethyl 1-(5-methoxyfuran-2-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-4-27-21(25)22(14-17-9-6-5-8-16(17)2)12-7-13-23(15-22)20(24)18-10-11-19(26-3)28-18/h5-6,8-11H,4,7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLLGPLVKBBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=C(O2)OC)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B5002384.png)
![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5002423.png)
![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)
![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[2-(2-chlorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5002456.png)